molecular formula C13H13NO2 B291060 N-(4-ethylphenyl)furan-2-carboxamide

N-(4-ethylphenyl)furan-2-carboxamide

Cat. No.: B291060
M. Wt: 215.25 g/mol
InChI Key: CNRVCLKDBULOBG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide backbone linked to a 4-ethylphenyl substituent. This structure places it within a broader class of aryl-substituted furan carboxamides, which are studied for their diverse pharmacological and material science applications. The ethyl group at the para position of the phenyl ring introduces moderate electron-donating effects and steric bulk, influencing both synthetic accessibility and biological interactions.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-(4-ethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO2/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h3-9H,2H2,1H3,(H,14,15)

InChI Key

CNRVCLKDBULOBG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethylphenyl)furan-2-carboxamide to structurally related furan carboxamides, emphasizing substituent effects, synthesis, and biological activities. Key compounds are tabulated and discussed below.

Table 1: Structural and Functional Comparison of Furan Carboxamide Derivatives

Compound Name Substituents/Modifications Synthesis Yield* Key Biological Activity Reference Evidence
N-(4-bromophenyl)furan-2-carboxamide Bromine at para position 94% Intermediate for Suzuki coupling
N-(4-carbamoylphenyl)furan-2-carboxamide Carbamoyl group at para position Not reported Potential chemopreventive agent
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Fluorobenzyl and methoxyphenyl groups Not reported Antiviral (targets EV/RV 2C protein)
5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide Nitro and sulfamoyl groups Not reported Antibacterial (highest activity in series)
N-[4-(diethylamino)phenyl]furan-2-carboxamide Diethylamino group at para position Not reported Improved solubility (electron-donating group)
This compound Ethyl group at para position Not reported Not explicitly reported N/A

*Yields are reported where available in the evidence.

Physicochemical Properties

  • Solubility and Bioavailability: Diethylamino-substituted derivatives (e.g., N-[4-(diethylamino)phenyl]furan-2-carboxamide) exhibit improved solubility due to the strong electron-donating nature of the -N(CH₂CH₃)₂ group . The ethyl group in the target compound may offer intermediate solubility compared to polar groups (e.g., carbamoyl) or nonpolar groups (e.g., bromine).
  • Thermal Stability :

    • Melting points of related compounds (e.g., N-(4-bromophenyl)furan-2-carboxamide) are influenced by substituent symmetry and intermolecular interactions, though specific data for the ethyl derivative are lacking .

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